3-(3-{2-[2,6-dimethyl-4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)phenoxy]acetamido}-2-hydroxy-4-phenylbutanoyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide
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Overview
Description
The compound “3-(3-{2-[2,6-dimethyl-4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)phenoxy]acetamido}-2-hydroxy-4-phenylbutanoyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide” is a synthetic organic molecule with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:
Formation of Thiazolidine Ring: This can be achieved through the reaction of a thiol with an α-haloamide under basic conditions.
Coupling Reactions: The phenyl and indene moieties can be introduced through coupling reactions such as Suzuki or Heck reactions.
Amidation and Acylation:
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring and phenyl groups can be oxidized under specific conditions.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its bioactive functional groups.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions that alter cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings.
Phenyl and Indene Compounds: Molecules containing phenyl and indene moieties.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and complex structure, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C45H56N6O8S2 |
---|---|
Molecular Weight |
873.1 g/mol |
IUPAC Name |
3-[3-[[2-[2,6-dimethyl-4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]phenoxy]acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C45H56N6O8S2/c1-25-18-29(46-35(53)17-11-10-16-34-38-32(23-60-34)48-44(58)50-38)19-26(2)40(25)59-22-36(54)47-31(20-27-12-6-5-7-13-27)39(55)43(57)51-24-61-45(3,4)41(51)42(56)49-37-30-15-9-8-14-28(30)21-33(37)52/h5-9,12-15,18-19,31-34,37-39,41,52,55H,10-11,16-17,20-24H2,1-4H3,(H,46,53)(H,47,54)(H,49,56)(H2,48,50,58) |
InChI Key |
FGRIDPZSJUPACI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)NC(=O)CCCCC6C7C(CS6)NC(=O)N7 |
Origin of Product |
United States |
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